Product packaging for 2-tert-butyl-1-ethyl-1H-benzimidazole(Cat. No.:)

2-tert-butyl-1-ethyl-1H-benzimidazole

Cat. No.: B5761857
M. Wt: 202.30 g/mol
InChI Key: AIXIJAGAHMWQAO-UHFFFAOYSA-N
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Description

2-tert-butyl-1-ethyl-1H-benzimidazole is a versatile chemical scaffold in medicinal chemistry and drug discovery research. The core benzimidazole structure is a privileged motif in pharmaceuticals, known for its ability to interact with various biological targets. The specific substitution pattern of a tert-butyl group at the 2-position and an ethyl group at the 1-nitrogen creates a sterically hindered and lipophilic molecule. This makes it a valuable intermediate for developing novel enzyme inhibitors and receptor ligands, particularly in the synthesis of more complex molecules. Researchers utilize this compound strictly for scientific research in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. All handling should be conducted by trained professionals in accordance with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2 B5761857 2-tert-butyl-1-ethyl-1H-benzimidazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-1-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-5-15-11-9-7-6-8-10(11)14-12(15)13(2,3)4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXIJAGAHMWQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Conformational Analysis of 2 Tert Butyl 1 Ethyl 1h Benzimidazole

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

A suite of advanced spectroscopic methods has been instrumental in confirming the structure of 2-tert-butyl-1-ethyl-1H-benzimidazole. These techniques provide a comprehensive understanding of the molecule's atomic connectivity, functional groups, and electronic properties.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are employed to map out the distinct chemical environments of the hydrogen and carbon atoms. ias.ac.indiva-portal.org

In ¹H NMR spectroscopy, the aromatic protons on the benzimidazole (B57391) core typically appear as multiplets in the downfield region, generally between δ 7.2 and 7.8 ppm. The ethyl group attached to the nitrogen atom presents a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The nine equivalent protons of the sterically bulky tert-butyl group at the C2 position characteristically produce a sharp singlet in the upfield region. diva-portal.orgdiva-portal.org

¹³C NMR spectroscopy provides further structural confirmation by detailing the carbon skeleton. The spectrum shows distinct signals for the aromatic carbons of the benzimidazole ring, with the C2 carbon, bonded to the tert-butyl group, appearing significantly downfield due to the influence of the two adjacent nitrogen atoms. The carbons of the ethyl and tert-butyl groups are observed in the aliphatic region of the spectrum. ias.ac.inmdpi.com The complete assignment of proton and carbon signals can be achieved through two-dimensional NMR experiments like H,C-COSY. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This data is synthesized from spectral information of analogous compounds. ias.ac.indiva-portal.orgdiva-portal.org

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Benzimidazole Aromatic-H7.20 - 7.80 (m)109.0 - 142.0
N-CH₂-CH₃~4.20 (q)~39.5
N-CH₂-CH₃~1.50 (t)~15.0
C-(CH₃)₃~1.60 (s)~30.0
C-(CH₃)₃-~34.5
C2 (imidazole ring)-~161.0

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental composition of this compound, confirming its molecular formula as C₁₃H₁₈N₂. diva-portal.org The calculated exact mass is compared to the experimentally measured value, providing a high degree of confidence in the compound's identity.

Electron impact (EI) mass spectrometry reveals the fragmentation pattern of the molecule, which is crucial for structural elucidation. researchgate.net A common fragmentation pathway for 2-tert-butyl substituted benzimidazoles involves the loss of a methyl group (CH₃•) from the tert-butyl moiety, resulting in a stable [M-15]⁺ ion. nih.govnih.gov Further fragmentation can occur through cleavage of the imidazole (B134444) ring. researchgate.netnist.gov

Table 2: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₃H₁₈N₂
Calculated Exact Mass202.1470
Primary Fragmentation[M-15]⁺ (loss of CH₃•)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within this compound. researchgate.net

The FT-IR spectrum shows characteristic absorption bands that confirm the presence of specific structural features. rsc.org These include C-H stretching vibrations for the aromatic benzene (B151609) ring and the aliphatic ethyl and tert-butyl groups. The C=N stretching vibration of the imidazole ring and C-N stretching bands are also prominent. The fingerprint region of the spectrum contains a complex pattern of bands corresponding to various bending and stretching vibrations of the entire molecular framework. researchgate.netbeilstein-journals.org

Raman spectroscopy complements the IR data, providing information on non-polar bonds and symmetric vibrations. researchgate.net The spectra would confirm the presence of the benzimidazole core and the aliphatic substituents through their characteristic vibrational modes.

Table 3: Key Vibrational Frequencies for this compound This data is synthesized from spectral information of analogous compounds. nih.govresearchgate.netrsc.org

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2980IR, Raman
C=N Stretch (Imidazole)1540 - 1690IR
Aromatic C=C Stretch1450 - 1600IR, Raman
N-H Bending (if tautomer present)1520 - 1660IR, Raman
C-H Bending1250 - 1500IR, Raman

Electronic Absorption (UV-Vis) and Photoluminescence (PL) Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) and photoluminescence (PL) spectroscopy are employed to investigate the electronic transitions within the molecule. The UV-Vis spectrum of benzimidazole derivatives is typically characterized by absorption bands in the ultraviolet region, corresponding to π→π* electronic transitions within the conjugated benzimidazole system. mdpi.comsemanticscholar.org For this compound, absorption maxima are expected around 230-330 nm. mdpi.com

Upon excitation at an appropriate wavelength, some benzimidazole derivatives exhibit fluorescence. mdpi.com The photoluminescence spectrum provides information about the emissive properties of the molecule, which can be influenced by the substituents on the benzimidazole core. Derivatives often show emission in the blue region of the visible spectrum. semanticscholar.orgmdpi.com

X-ray Crystallography for Absolute Stereochemistry and Conformational Insights

Single-Crystal X-ray Diffraction Methodologies for Molecular Geometry

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. nih.gov The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. nih.govnih.gov

The analysis provides the exact spatial arrangement of all atoms in the molecule. For benzimidazole derivatives, the benzimidazole ring system is generally found to be nearly planar. nih.govresearchgate.netnih.gov The crystallographic data reveals the precise bond lengths and angles of the fused benzene and imidazole rings, as well as the geometry of the tert-butyl and ethyl substituents. It also elucidates the dihedral angle between the benzimidazole plane and the substituents, offering insights into the molecule's preferred conformation in the crystalline state. nih.gov Intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal packing can also be identified. researchgate.netnih.gov

Table 4: Typical Crystallographic Parameters for Substituted Benzimidazoles This data is synthesized from crystallographic data of analogous compounds. nih.govnih.govnih.gov

Parameter Typical Value
Crystal SystemMonoclinic / Orthorhombic
Benzimidazole RingNearly Planar
C-N Bond Length (imidazole)~1.32 - 1.39 Å
C=N Bond Length (imidazole)~1.30 - 1.35 Å
C-C Bond Length (aromatic)~1.36 - 1.41 Å
Dihedral Angle (substituent-ring)Varies depending on steric hindrance

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions, which collectively determine the crystal's stability and physical properties. For benzimidazole derivatives, hydrogen bonding and π-π stacking are particularly influential.

Hydrogen Bonding:

π-π Stacking:

Aromatic π-π stacking interactions are a common feature in the crystal structures of benzimidazole derivatives, significantly influencing their supramolecular assembly. rsc.orgrsc.orgacs.org These interactions can occur in various geometries, including face-to-face and edge-to-face arrangements. In many benzimidazole structures, the planar benzimidazole ring system facilitates these stacking interactions. researchgate.net For example, density functional theory calculations have shown that the parallel stacking of two benzimidazole molecules between electrodes is energetically favorable due to the large π system. acs.org In furan-substituted benzimidazoles, π-π interactions involving both the benzene and imidazole rings have been observed, with calculated interaction energies ranging from -39.8 to -55.0 kJ mol⁻¹. nih.gov It is highly probable that this compound would also exhibit π-π stacking interactions between the benzimidazole cores of adjacent molecules in its crystal structure, contributing to the stability of the solid state. The presence of the bulky tert-butyl group might, however, influence the specific geometry of this stacking.

Below is a table summarizing typical intermolecular interactions found in related benzimidazole derivatives.

Interaction TypeParticipating GroupsTypical Distance/EnergyReference
C-H···OMethyl/Methylene C-H and Carbonyl O- nih.govresearchgate.net
C-H···NMethyl/Methylene C-H and Imidazole N- nih.gov
π-π StackingBenzimidazole ringsCentroid-centroid distances ~3.5-3.9 Å researchgate.net
C-H···πAlkyl C-H and Benzene/Imidazole ring- nih.govnih.gov

Conformational Landscape and Dynamic Studies of Benzimidazole Derivatives

The conformational flexibility of benzimidazole derivatives, particularly concerning the substituents on the ring, is a key determinant of their biological activity and chemical reactivity.

The presence of bulky substituents, such as the tert-butyl group at the 2-position and the ethyl group at the 1-position of this compound, introduces significant steric hindrance that governs the molecule's preferred conformation.

Rotational Isomerism: The rotation around the single bonds connecting the substituents to the benzimidazole ring gives rise to different rotational isomers (conformers). The relative energies of these conformers are dictated by the balance between stabilizing electronic effects and destabilizing steric repulsions. libretexts.org For the ethyl group at the N1 position, rotation around the N-CH₂ bond will likely lead to a preferred conformation where the terminal methyl group is oriented away from the bulky tert-butyl group at the C2 position to minimize steric clash.

Steric Hindrance: The tert-butyl group is known for its significant steric bulk, which can profoundly influence the geometry of the molecule. researchgate.net In substituted benzenes, for example, a 2-tert-butyl group can favor a twisted or perpendicular conformation of an adjacent substituent to alleviate steric strain. rsc.org In this compound, the tert-butyl group will likely cause some distortion of the planarity of the benzimidazole ring system and will certainly influence the rotational barrier of the ethyl group. The interaction between the tert-butyl group and the ethyl group is a classic example of peri-strain, which can lead to bond angle distortions and out-of-plane bending. A computational study on a related compound, ethyl 1-tert-butyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate, revealed a dihedral angle of 65.47° between the imidazole and benzene rings, indicating a significantly twisted conformation. nih.goviium.edu.my

The following table presents data on dihedral angles in related substituted benzimidazoles, illustrating the impact of substituents on molecular conformation.

CompoundDihedral Angle between RingsReference
Ethyl 1-tert-butyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate65.47 (6)° (between imidazole and benzene rings) nih.goviium.edu.my
Ethyl 1-sec-butyl-2-phenyl-1H-benzimidazole-5-carboxylate43.71 (5)° (between phenyl and benzimidazole rings) researchgate.net
Ethyl 1-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1H-benzimidazole-5-carboxylate88.44 (5)° (between benzimidazole and benzene rings) nih.gov
tert-Butyl 2-(1H-benzimidazol-1-yl)acetate84.5 (3)° (between benzimidazole ring and acetate (B1210297) plane) nih.gov

While the benzimidazole ring system itself is generally planar, it is not perfectly rigid. The concept of ring inversion, common in saturated heterocyclic systems like cyclohexane, is not directly applicable to the aromatic benzimidazole system in the same way. However, the nitrogen atoms in the imidazole portion of the ring can undergo pyramidal inversion if they are not sp² hybridized. In the case of this compound, both nitrogen atoms are part of the aromatic system and are thus sp² hybridized and planar.

Therefore, a classical ring inversion involving a "flip" of the entire bicyclic system is not a low-energy process and would require breaking the aromaticity, resulting in a very high energy barrier. scribd.com The conformational dynamics of this molecule are therefore dominated by the rotation of the substituents, as discussed in the previous section, rather than by inversion of the ring itself. The energy barriers for these rotational processes would be influenced by the steric bulk of the tert-butyl and ethyl groups. For comparison, the barrier to ring inversion in strained, non-aromatic heterocyclic rings like aziridine (B145994) is significantly high due to angle strain. scribd.com For the aromatic benzimidazole system, any deviation from planarity would be energetically costly, making a full ring inversion highly unlikely under normal conditions.

Computational and Theoretical Chemistry Studies on 2 Tert Butyl 1 Ethyl 1h Benzimidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the behavior of a molecule at the electronic level. These methods allow for the determination of various properties that are key to understanding its stability and reactivity.

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of many-body systems. The B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used for optimizing the geometries of benzimidazole (B57391) derivatives. researchgate.netijcce.ac.ir

For 2-tert-butyl-1-ethyl-1H-benzimidazole, a DFT/B3LYP level calculation would predict the most stable three-dimensional arrangement of its atoms in the ground state. Studies on similar 1,2-disubstituted benzimidazoles and N-butyl-1H-benzimidazole reveal that the benzimidazole core is nearly planar. nih.govnih.gov The bond lengths and angles are influenced by the nature of the substituents. For instance, in a study of N-butyl-1H-benzimidazole, the C-N bond lengths within the imidazole (B134444) ring were calculated to be approximately 1.386 Å and 1.387 Å. nih.gov The presence of the bulky tert-butyl group at the 2-position and the ethyl group at the N1-position will induce some steric strain, which may lead to slight deviations from planarity in the final optimized geometry. The C-N bond connecting the ethyl group and the C-C bond connecting the tert-butyl group to the benzimidazole ring will adopt lengths and angles that minimize this strain.

Table 1: Predicted Optimized Geometrical Parameters for this compound (based on analogous structures)

Parameter Predicted Value (Å or °) Reference Compound(s)
C-N (imidazole ring) ~1.38 - 1.39 N-butyl-1H-benzimidazole nih.gov
C-C (imidazole-phenyl) ~1.39 - 1.41 General benzimidazole structures
N-C (ethyl group) ~1.47 Typical N-alkyl bonds
C-C (tert-butyl group) ~1.54 Typical C-tert-butyl bonds
C-N-C (imidazole ring) ~107° N-butyl-1H-benzimidazole nih.gov

This table is predictive and based on data from analogous compounds. Actual values for this compound would require specific calculation.

Ab initio methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to study the electronic excited states of molecules. nih.gov These calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra by determining the energies of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would likely be performed on the B3LYP optimized geometry. Studies on other substituted benzimidazoles show that the primary electronic transitions are of a π→π* character, localized on the benzimidazole ring system. mdpi.commdpi.com The absorption maxima (λ_max) for N-butyl-1H-benzimidazole were calculated around 248 nm and observed experimentally near 248 nm and 295 nm. nih.gov The presence of the electron-donating ethyl and tert-butyl groups on the this compound molecule is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted benzimidazole, due to the destabilization of the π orbitals.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, where different colors represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

In a study on the fungicide benomyl, which contains a benzimidazole core, the MEP map showed negative potential localized over electronegative atoms like oxygen. nih.gov For this compound, the MEP map is expected to show the most negative potential (red/yellow) localized around the N3 nitrogen atom of the imidazole ring, due to its lone pair of electrons. This site would be the primary target for protonation and electrophilic attack. The hydrogen atoms of the alkyl groups and the aromatic ring would exhibit positive potential (blue), indicating them as sites for potential nucleophilic interaction.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.tr A smaller gap suggests higher reactivity.

In various DFT studies of substituted benzimidazoles, the HOMO is typically localized over the electron-rich benzimidazole ring, while the LUMO is also distributed across this ring system. nih.govdergipark.org.tr The introduction of electron-donating alkyl groups like ethyl and tert-butyl is known to raise the energy of the HOMO, making the molecule a better electron donor. This would also likely decrease the HOMO-LUMO gap, suggesting increased reactivity compared to unsubstituted benzimidazole. Quantum chemical studies on other benzimidazole derivatives have reported HOMO-LUMO energy gaps in the range of 4-5 eV. dergipark.org.trresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

Property Predicted Characteristic Rationale based on Analogues
HOMO Energy Relatively High Electron-donating effect of ethyl and tert-butyl groups. dergipark.org.tr
LUMO Energy Slightly lowered or unchanged General characteristic of benzimidazoles. dergipark.org.tr
HOMO-LUMO Gap (ΔE) Relatively Small Increased HOMO energy leads to a smaller gap, indicating higher reactivity. dergipark.org.trresearchgate.net
HOMO Distribution Localized on the π-system of the benzimidazole ring. Common feature in benzimidazole derivatives. nih.gov

| LUMO Distribution | Localized on the π-system of the benzimidazole ring. | Common feature in benzimidazole derivatives. nih.gov |

Molecular Modeling and Simulation Approaches

Beyond quantum mechanics, molecular modeling techniques offer insights into the dynamic and conformational behavior of molecules.

Conformational analysis is used to identify the different spatial arrangements (conformers) of a molecule and their relative energies. For flexible molecules like this compound, which has rotatable bonds in its ethyl and tert-butyl substituents, this analysis is crucial. Molecular mechanics methods are often used for an initial scan of the conformational space due to their computational efficiency.

Studies on other N-substituted benzimidazoles have shown that multiple conformers can exist due to rotation around the N-C bond of the substituent. tandfonline.comresearchgate.net For this compound, the key rotational barriers would be around the N1-C(ethyl) bond and the C2-C(tert-butyl) bond. The analysis would likely reveal several low-energy conformers. The preferred conformation would be the one that minimizes steric hindrance between the bulky tert-butyl group, the ethyl group, and the hydrogen atom at the 7-position of the benzimidazole ring. The dihedral angle between the plane of the benzimidazole ring and the substituents would be a key parameter in defining these conformers.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

To date, specific molecular dynamics (MD) simulation studies exclusively focused on this compound have not been identified in widely accessible scientific literature. However, MD simulations are a powerful computational method extensively used to study the dynamic behavior of benzimidazole derivatives and their interactions with biological systems.

MD simulations provide a time-resolved depiction of molecular motion by solving Newton's equations of motion for a system of atoms and molecules. This allows for the exploration of conformational changes, the influence of solvent on molecular structure, and the stability of ligand-protein complexes. For a molecule like this compound, MD simulations could reveal how the ethyl and tert-butyl substituents influence the flexibility of the benzimidazole core and its interactions with the surrounding solvent molecules.

The solvent plays a crucial role in molecular behavior. MD simulations can explicitly model the solvent molecules, providing a detailed picture of the hydration shell around the solute and the energetic contributions of solvent-solute interactions. For instance, in a study of benzimidazole-triazole derivatives, MD simulations were used to analyze the root-mean-square deviation (RMSD) of both the ligand and the protein to assess the stability of the complex over time. researchgate.net Such studies often reveal that the stability of a protein-ligand complex can fluctuate, and these simulations help in understanding the dynamic nature of these interactions. rsc.org

Illustrative Data from MD Simulations of a Generic Benzimidazole Derivative

To demonstrate the type of data obtained from MD simulations, the following table illustrates hypothetical results for a generic benzimidazole derivative in a simulated aqueous environment.

Simulation ParameterValueDescription
Simulation Time100 nsThe total time duration of the simulation.
RMSD of Ligand1.5 ± 0.3 ÅRoot-mean-square deviation of the ligand's heavy atoms, indicating its conformational stability.
RMSD of Protein Backbone2.1 ± 0.4 ÅRoot-mean-square deviation of the protein's backbone atoms, indicating the stability of the protein structure.
Solvent Accessible Surface Area (SASA)250 ± 20 ŲThe surface area of the molecule accessible to the solvent, providing insights into its solubility and interactions.

Molecular Docking Studies for Ligand-Target Interactions (Mechanism-focused)

The general mechanism involves placing the ligand in various conformations and orientations within the active site of the target protein and scoring these poses based on a scoring function that estimates the binding free energy. These studies are crucial for elucidating the mechanism of action of potential drug candidates. For instance, molecular docking studies on benzimidazole derivatives have been used to investigate their binding to various enzymes and receptors. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding.

For this compound, molecular docking could be employed to predict its binding mode to various potential targets. The bulky tert-butyl group at the 2-position and the ethyl group at the 1-position would significantly influence its binding orientation and specificity. Docking studies could help in identifying potential protein targets and in designing more potent analogs.

Illustrative Molecular Docking Results for a Benzimidazole Analog

The following table provides an example of the kind of data generated from a molecular docking study of a hypothetical benzimidazole analog against a protein target.

ParameterValueDescription
Binding Affinity (kcal/mol)-8.5A lower binding affinity generally indicates a more favorable interaction.
Interacting ResiduesTYR 82, PHE 268, ARG 120Amino acid residues in the active site that form significant interactions with the ligand.
Hydrogen Bonds2The number of hydrogen bonds formed between the ligand and the protein, which contribute to binding specificity.
Hydrophobic Interactions5The number of hydrophobic interactions, which are important for the overall stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Benzimidazole Analogs (Mechanism-focused)

Specific Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling studies for this compound have not been reported. However, these computational approaches are widely applied to series of benzimidazole analogs to understand the relationship between their chemical structure and biological activity, and to identify the key chemical features responsible for their therapeutic effects.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. These models are developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to find a correlation with the observed activity. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For a series of benzimidazole analogs, a QSAR study could reveal the importance of specific substituents at different positions of the benzimidazole ring. For example, a QSAR model might indicate that bulky, hydrophobic groups at the 2-position and smaller, flexible groups at the 1-position enhance the biological activity against a particular target.

Illustrative QSAR Equation for a Series of Benzimidazole Analogs

A hypothetical QSAR equation for a series of benzimidazole derivatives could look like this:

pIC50 = 0.5 * LogP - 0.2 * MW + 0.8 * H-bond_Donors + 2.5

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

MW is the molecular weight.

H-bond_Donors is the number of hydrogen bond donors.

Pharmacophore Modeling

Pharmacophore modeling is another powerful technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response. A pharmacophore model can be generated based on the structures of known active compounds or from the ligand-binding site of a protein.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries to identify new molecules that have the desired chemical features and are likely to be active. For benzimidazole derivatives, a pharmacophore model could highlight the importance of the benzimidazole core as a central scaffold, with specific locations for hydrophobic groups and hydrogen bond acceptors being crucial for activity.

Illustrative Pharmacophore Model Features for Benzimidazole Analogs

The following table describes a hypothetical pharmacophore model for a series of benzimidazole-based inhibitors.

Pharmacophoric FeatureDescription
Aromatic Ring (AR)The benzimidazole ring system.
Hydrophobic Group (HY)A bulky hydrophobic group, such as a tert-butyl group, at the 2-position.
Hydrogen Bond Acceptor (HBA)A nitrogen atom in the imidazole ring.
Hydrogen Bond Donor (HBD)An N-H group in the benzimidazole core, if unsubstituted at the 1-position.

Mechanistic Investigations of 2 Tert Butyl 1 Ethyl 1h Benzimidazole in Biological Systems

Molecular Target Identification and Validation Studies

Specific molecular targets for 2-tert-butyl-1-ethyl-1H-benzimidazole have not been explicitly identified in the reviewed literature. However, the benzimidazole (B57391) core is known to interact with various biological targets, and the substituents at the N1 and C2 positions play a crucial role in determining this specificity. researchgate.net

Enzyme Inhibition Kinetics and Elucidation of Mechanism of Action

There is no specific data on the enzyme inhibition kinetics of this compound. However, the broader benzimidazole class has been shown to inhibit various enzymes. For instance, certain benzimidazole derivatives act as inhibitors of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway. nih.gov The mechanism of inhibition can vary, with some compounds acting as competitive inhibitors, which bind to the active site of the enzyme and increase the Michaelis-Menten constant (Km) without affecting the maximum velocity (Vmax). nih.gov The bulky tert-butyl group at the C2 position could potentially influence binding to the active site of target enzymes.

Receptor Binding Assays and Ligand-Target Interaction Profiling

Direct receptor binding assays for this compound are not described in the available literature. Receptor binding assays are crucial for determining the affinity and selectivity of a ligand for its receptor. nih.gov These assays can be performed using various techniques, including radioligand binding and fluorescence-based methods. nih.gov For the benzimidazole class, substitutions have been shown to confer activity at cannabinoid and bradykinin (B550075) receptors. nih.gov Specifically, a tertiary butyl substituent at the C2 position of the benzimidazole scaffold has been associated with potent cannabinoid receptor antagonism. nih.gov

Cellular Pathway Modulation by this compound

Specific studies on how this compound modulates cellular pathways are not available. However, based on the activities of related compounds, it can be inferred that it might influence pathways related to inflammation and cell proliferation. nih.govnih.gov For example, benzimidazole derivatives have been shown to modulate tubulin polymerization, a key process in cell division, leading to cytotoxic effects in cancer cells. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Activity

Structure-activity relationship (SAR) studies for benzimidazoles indicate that substitutions at the N1 and C2 positions significantly impact their biological activity. researchgate.net

Elucidation of Key Pharmacophoric Features and Critical Substituent Effects

The key pharmacophoric features of benzimidazoles often include a hydrogen bond donor/acceptor system and an aromatic ring system that can engage in pi-stacking interactions. The substituents at various positions modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. researchgate.net The presence of a bulky group at the C2 position, such as a tert-butyl group, can be a critical determinant of activity. researchgate.net

Impact of tert-butyl and ethyl Substituent Modifications on Molecular Recognition

The following table summarizes the potential influence of the substituents based on general SAR principles for the benzimidazole class.

SubstituentPositionPotential Influence on Biological Activity
tert-butylC2Can provide steric bulk, potentially leading to increased selectivity and potency for specific targets. May enhance lipophilicity.
ethylN1Can influence lipophilicity and metabolic stability. Modifications at this position are known to modulate activity.

Investigation of Intracellular Uptake and Distribution Mechanisms (Cellular/Molecular level)

The entry of any compound into a cell is the first critical step that determines its biological activity. For benzimidazole derivatives, including this compound, the primary mechanism for traversing the cell membrane is understood to be passive diffusion. researchgate.netconicet.gov.ar This process is largely governed by the physicochemical properties of the molecule, particularly its lipophilicity.

Once inside the cell, the distribution of the compound is influenced by its affinity for various subcellular compartments and macromolecules. The benzimidazole ring system, being aromatic and possessing nitrogen atoms capable of hydrogen bonding, can interact with intracellular proteins and nucleic acids. nih.govnih.gov The hydrophobic tert-butyl and ethyl groups may further promote association with lipid-rich structures, such as the endoplasmic reticulum and mitochondrial membranes. The specific intracellular localization will ultimately dictate the compound's access to its molecular targets.

Table 1: Physicochemical Properties Influencing Cellular Uptake of Benzimidazole Derivatives

PropertyInfluence on UptakeRelevance to this compound
Lipophilicity High lipophilicity generally enhances passive diffusion across cell membranes. biotech-asia.orgThe tert-butyl and ethyl groups significantly increase lipophilicity, favoring cellular uptake. nih.gov
Molecular Size Smaller molecules generally diffuse more readily.While the tert-butyl group adds bulk, the overall size is likely within the range for passive diffusion.
Hydrogen Bonding Potential to interact with membrane proteins or polar head groups of lipids.The imidazole (B134444) nitrogens can act as hydrogen bond acceptors.
Ionization (pKa) The neutral form of the molecule is more permeable.Benzimidazoles are weak bases; at physiological pH, a significant fraction exists in the more permeable un-ionized form. nih.gov

Modulation of Gene Expression and Protein Synthesis Pathways

Benzimidazole derivatives have been shown to exert profound effects on gene expression and protein synthesis, often leading to significant cellular responses such as cell cycle arrest and apoptosis. rsc.orgjksus.orgnih.gov While direct studies on this compound are limited, the activities of structurally related compounds provide a strong basis for predicting its mechanistic pathways.

The biological activity of benzimidazoles is highly dependent on the substituents at the N-1 and C-2 positions. nih.govnih.gov The presence of a bulky group at the C-2 position, such as the tert-butyl group in the compound of interest, has been associated with various biological activities, including anticancer effects. nih.gov

Research on other benzimidazole derivatives has demonstrated their ability to modulate key signaling pathways and transcription factors. For instance, some benzimidazoles can suppress the expression of pro-inflammatory genes like nuclear factor-kappa B (NF-κB), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). scielo.br It is plausible that this compound could exhibit similar activities due to the shared core scaffold.

Furthermore, a significant mechanism of action for many anticancer benzimidazoles is the induction of apoptosis. This is often achieved by altering the expression of apoptosis-regulating genes. Studies have shown that benzimidazole derivatives can upregulate the expression of pro-apoptotic proteins like Bax and caspases (e.g., CASP3, CASP8) while downregulating anti-apoptotic proteins such as Bcl-2. jksus.orgnih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell towards programmed cell death.

The inhibition of protein synthesis is another potential mechanism. While some compounds directly interfere with the ribosomal machinery, drugbank.com others, like many benzimidazoles, may indirectly affect protein synthesis by targeting upstream regulatory pathways, such as protein kinases that control translation initiation and elongation. nih.gov For example, inhibition of specific kinases can lead to a general shutdown of protein synthesis or the selective translation of stress-response proteins.

Table 2: Potential Gene and Protein Targets of Benzimidazole Derivatives

CategoryTargetPotential Effect of this compound
Inflammation NF-κB, TNF-α, IL-6Downregulation of gene expression. scielo.br
Apoptosis Bax, Caspase-3, Caspase-8Upregulation of gene and protein expression. jksus.orgnih.gov
Bcl-2Downregulation of gene and protein expression. nih.gov
Cell Cycle Cyclin-dependent kinases (CDKs)Inhibition of activity, leading to cell cycle arrest. rsc.org
Kinase Signaling Various protein kinases (e.g., EGFR, BRAF)Inhibition of kinase activity, disrupting signaling cascades. nih.gov

Advanced Applications and Functional Materials Incorporating 2 Tert Butyl 1 Ethyl 1h Benzimidazole Scaffolds

Coordination Chemistry and Metal Complex Formation with Benzimidazole (B57391) Derivatives as Ligands

Benzimidazole and its derivatives are excellent ligands for a wide array of metal ions, owing to the presence of a basic pyridinic nitrogen atom within the imidazole (B134444) ring. The substituents at the 1- and 2-positions significantly influence the steric and electronic properties of the ligand, thereby affecting the structure, stability, and reactivity of the resulting metal complexes. mdpi.com

Synthesis and Structural Characterization of Metal-Benzimidazole Complexes

The synthesis of metal complexes with benzimidazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The coordination can result in various structures, from simple mononuclear complexes to intricate polynuclear and supramolecular architectures. rsc.org The 2-tert-butyl-1-ethyl-1H-benzimidazole ligand is expected to coordinate to metal centers primarily through the N3 atom of the imidazole ring.

The synthesis of related benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) precursor with an appropriate aldehyde or carboxylic acid. For instance, the synthesis of ethyl 1-tert-butyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate was achieved by the microwave-assisted reaction of ethyl-3-amino-4-(tert-butylamino)benzoate with the sodium metabisulfite (B1197395) adduct of 4-methoxybenzaldehyde (B44291) in DMF. nih.goviium.edu.my A similar strategy could be envisioned for the synthesis of this compound.

The structural characterization of these complexes is performed using a combination of techniques including single-crystal X-ray diffraction, FT-IR and NMR spectroscopy, and mass spectrometry. rsc.orgnih.gov In the crystal structure of the related ethyl 1-tert-butyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate, the imidazole ring is essentially planar. nih.goviium.edu.my For metal complexes of other substituted benzimidazoles, X-ray diffraction studies have revealed a variety of coordination geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion and the steric bulk of the ligands. researchgate.netmdpi.com

Table 1: Crystallographic Data for a Related Benzimidazole Derivative

ParameterValue
Compound NameEthyl 1-tert-butyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate
Molecular FormulaC₂₁H₂₄N₂O₃
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)14.3963 (7)
b (Å)8.6206 (5)
c (Å)15.1609 (8)
V (ų)1881.54 (17)
Data from Arumugam, N., et al. (2010). nih.gov

Catalytic Applications of Metal-Benzimidazole Complexes in Organic Reactions

Metal complexes derived from benzimidazole ligands have emerged as versatile catalysts in a range of organic transformations. nih.gov These complexes are valued for their stability and the tunability of their catalytic activity through modification of the benzimidazole scaffold.

While specific catalytic applications of this compound complexes are not detailed in the literature, related systems have shown significant catalytic prowess. For example, platinum(II) complexes of benzimidazole derivatives have been successfully employed as heterogeneous catalysts for the Biginelli reaction, a multicomponent reaction to synthesize 3,4-dihydropyrimidin-2(1H)-ones. iau.ir The catalysts demonstrated high yields under solvent-free conditions and could be recovered and reused. iau.ir

Furthermore, metal complexes of benzimidazoles have been investigated for oxidation-reduction reactions, polymerization, and cycloaddition reactions. iau.ir The presence of the bulky tert-butyl group in this compound could be leveraged to create specific catalytic pockets, potentially leading to enhanced selectivity in certain reactions.

Luminescent Properties and Optoelectronic Applications

The benzimidazole core is a key component in many organic molecules designed for optoelectronic applications, including fluorescent probes and organic light-emitting diodes (OLEDs). The inherent fluorescence of the benzimidazole moiety can be tuned by the introduction of various substituents. rsc.org

Design and Synthesis of Fluorescent Probes incorporating Benzimidazole

Fluorescent probes are molecules designed to detect specific analytes, such as metal ions or biologically relevant molecules, through a change in their fluorescence properties. Benzimidazole derivatives are attractive for this purpose due to their strong fluorescence and the ease with which their electronic properties can be modified. mdpi.comrsc.org

For instance, a benzimidazole-based fluorescent probe was designed for the selective recognition of cobalt(II) ions. mdpi.com The probe's fluorescence was quenched upon binding to Co²⁺ due to a photoinduced electron transfer (PET) mechanism. mdpi.com Another study focused on a "turn-on" fluorescent probe for the detection of iron ions (Fe³⁺/Fe²⁺). rsc.org The design of such probes often involves attaching a receptor unit for the target analyte to the benzimidazole fluorophore. The tert-butyl group in this compound could enhance the photostability and solubility of potential fluorescent probes.

Application in Organic Light-Emitting Diodes (OLEDs) and Sensing Research

Benzimidazole derivatives are widely used in the construction of OLEDs, often serving as host materials or emitters in the emissive layer. nih.govrsc.org The incorporation of bulky groups like tert-butyl is a common strategy to prevent intermolecular aggregation and the associated fluorescence quenching in the solid state, which is crucial for efficient OLED performance. rsc.org

Studies on pyrene-benzimidazole derivatives have shown that attaching tert-butyl groups can effectively reduce π-π stacking, leading to efficient and pure blue photo- and electroluminescence. nih.gov An OLED device fabricated with a pyrene-benzimidazole derivative as the non-doped emissive layer exhibited a high external quantum efficiency (EQE) and luminance. nih.gov While the specific use of this compound in OLEDs is not reported, its structural features suggest it could be a promising candidate for developing new blue-emitting materials.

In sensing research, the high porosity and stability of materials like zeolitic imidazolate frameworks (ZIFs), which can incorporate benzimidazole-based molecules, offer promise for molecular fluorescence sensing applications. rsc.org

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Benzimidazole derivatives are excellent building blocks for supramolecular assemblies due to their ability to form directional hydrogen bonds and engage in aromatic stacking interactions.

The crystal structure of a related compound, ethyl 1-tert-butyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate, reveals the formation of zigzag chains through weak intermolecular C-H···O and C-H···N hydrogen bonds. nih.gov The crystal structure is further stabilized by C-H···π interactions. nih.gov Similarly, in the crystal of ethyl 1-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1H-benzimidazole-5-carboxylate, molecules are linked into infinite chains by intermolecular O-H···N and C-H···O interactions. nih.gov These observations suggest that this compound is also likely to form ordered supramolecular structures in the solid state, driven by a combination of weak intermolecular forces. The interplay of the bulky tert-butyl group and the flexible ethyl chain would play a crucial role in directing the self-assembly process.

Future Directions and Emerging Research Avenues for 2 Tert Butyl 1 Ethyl 1h Benzimidazole

Integration with Artificial Intelligence and Machine Learning in Mechanistic Biology and Compound Design

The application of artificial intelligence (AI) and machine learning (ML) in drug discovery and materials science has been rapidly expanding, offering powerful tools for prediction, optimization, and design. nih.govresearchgate.netrsc.org For 2-tert-butyl-1-ethyl-1H-benzimidazole, these computational approaches can significantly accelerate the understanding of its mechanistic biology and guide the design of novel derivatives with enhanced properties.

Future research could employ AI and ML models for a variety of purposes. rsc.org Predictive models, for instance, can be trained on large datasets of known benzimidazole (B57391) derivatives to forecast the biological activity of this compound against various targets. mdpi.com Techniques like quantitative structure-activity relationship (QSAR) modeling can be enhanced with machine learning algorithms to provide more accurate predictions. researchgate.net

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to elucidate the binding of small molecules to biological targets. mdpi.com For this compound, these simulations can predict its interaction with various enzymes and receptors, providing insights into its potential therapeutic applications. For example, computational studies on other benzimidazole derivatives have successfully identified potential binding modes and inhibitory mechanisms against targets like lanosterol (B1674476) 14α-demethylase in fungi or the DprE1 enzyme in Mycobacterium tuberculosis. mdpi.comnih.gov Similar in silico studies could be performed for this compound to explore its potential as an antifungal or antibacterial agent.

Furthermore, generative AI models can be utilized for the de novo design of novel benzimidazole derivatives based on the core structure of this compound. rsc.orgtandfonline.com These models can explore a vast chemical space to generate molecules with optimized properties, such as improved binding affinity, better pharmacokinetic profiles, or reduced toxicity. researchgate.net

Table 1: Potential AI and ML Applications for this compound

Application Area Specific Technique Potential Outcome
Mechanistic Biology Molecular Docking Identification of potential biological targets and binding modes.
Molecular Dynamics (MD) Simulations Understanding the stability of the compound-target complex and allosteric effects.
ADME/Tox Prediction In silico assessment of absorption, distribution, metabolism, excretion, and toxicity. researchgate.net
Compound Design Quantitative Structure-Activity Relationship (QSAR) Predicting the biological activity of new derivatives based on their chemical structure.
Generative Adversarial Networks (GANs) Design of novel benzimidazole compounds with desired properties.

Advanced Spectroscopic Imaging Techniques for Subcellular Localization Studies

Understanding the subcellular localization of a compound is crucial for elucidating its mechanism of action and potential off-target effects. Advanced spectroscopic imaging techniques offer the ability to visualize and track molecules within living cells with high spatial and temporal resolution. While the intrinsic fluorescence of this compound has not been characterized, many benzimidazole derivatives are known to be fluorescent or can be functionalized with fluorophores. researchgate.netnih.govtandfonline.comrsc.org

Future research should focus on developing fluorescent analogs of this compound to enable its visualization within cells. This could be achieved by introducing fluorescent moieties to the benzimidazole core without significantly altering its biological activity. Techniques like confocal fluorescence microscopy and super-resolution microscopy could then be employed to determine its precise location within cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. nih.govrsc.org

Furthermore, the development of "turn-on" fluorescent probes based on the this compound scaffold is a promising avenue. rsc.org These probes are designed to become fluorescent only upon binding to a specific target molecule or ion, allowing for the imaging of specific biological processes in real-time. rsc.orgnih.govrsc.org For example, benzimidazole-based sensors have been developed for the detection of metal ions like Cu2+ and Zn2+ in living cells. nih.govrsc.orgrsc.org

Table 2: Advanced Spectroscopic Imaging Techniques for Subcellular Localization

Imaging Technique Principle Potential Application for this compound
Confocal Laser Scanning Microscopy (CLSM) Uses a pinhole to reject out-of-focus light, providing high-resolution optical sections. To determine the general subcellular distribution of a fluorescently labeled analog. nih.gov
Super-Resolution Microscopy (e.g., STED, PALM, STORM) Bypasses the diffraction limit of light to achieve nanoscale resolution. To visualize the precise localization of the compound at specific subcellular structures.
Fluorescence Lifetime Imaging Microscopy (FLIM) Measures the lifetime of fluorescence, which can be sensitive to the local environment. To probe the interaction of the compound with its intracellular targets.

| Raman Spectroscopy and Imaging | Provides chemical information based on the vibrational modes of molecules. | Label-free imaging of the compound's distribution within cells. |

Exploration in Nanotechnology and Nanomaterials Applications (e.g., Drug Delivery Systems - mechanistic, not clinical)

Nanotechnology offers innovative solutions to overcome challenges in drug delivery, such as poor solubility, lack of specificity, and premature degradation. Encapsulating therapeutic agents within nanoparticles can improve their bioavailability and enable targeted delivery to specific tissues or cells. The benzimidazole scaffold has been explored for its potential in nanotechnology-based drug delivery systems.

Future research on this compound could focus on its incorporation into various nanocarriers to understand the mechanistic aspects of drug release and targeting. For instance, the compound could be loaded into polymeric micelles, liposomes, or solid lipid nanoparticles. nih.gov The bulky tert-butyl group might influence the loading efficiency and release kinetics from these nanocarriers, which would be a key area of investigation.

Mechanistic studies would involve understanding how the physicochemical properties of the nanoparticles, such as size, surface charge, and composition, affect the release profile of this compound. For example, pH-responsive nanoparticles could be designed to release the compound specifically in the acidic microenvironment of tumors. Similarly, nanoparticles could be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cell types. The interaction of these functionalized nanoparticles with cellular membranes and their subsequent uptake mechanisms would be a critical area of study.

Table 3: Nanotechnology-Based Delivery Systems for Mechanistic Studies

Nanocarrier Type Description Mechanistic Aspect to Investigate
Polymeric Micelles Self-assembled core-shell structures of amphiphilic block copolymers. nih.gov Influence of the hydrophobic core on drug loading and release kinetics.
Liposomes Vesicles composed of one or more lipid bilayers. Effect of lipid composition on membrane fusion and intracellular drug delivery.
Solid Lipid Nanoparticles (SLNs) Nanoparticles made from solid lipids. Understanding the drug encapsulation model and its impact on release.

| Mesoporous Silica (B1680970) Nanoparticles (MSNs) | Porous silica particles with a high surface area. | Controlled release mechanisms based on pore size and surface functionalization. |

Sustainable Chemistry and Environmental Applications (e.g., catalysis, sensing)

The principles of green and sustainable chemistry are increasingly important in chemical synthesis and applications. Benzimidazole derivatives have shown promise in sustainable chemistry, particularly in the areas of catalysis and chemical sensing. cnr.itresearchgate.netunityfvg.it

The synthesis of this compound itself can be optimized to be more environmentally friendly. Photocatalytic methods, for instance, offer a green alternative to traditional synthetic routes that often require harsh conditions and toxic reagents. cnr.itresearchgate.netunityfvg.itresearchgate.net Research into the visible-light-mediated synthesis of benzimidazoles is an active area, and such methods could be adapted for the efficient and sustainable production of this compound. cnr.itresearchgate.netresearchgate.net

The benzimidazole scaffold, with its nitrogen atoms, can act as a ligand to coordinate with metal ions, making it a candidate for use in catalysis. Future research could explore the catalytic activity of metal complexes of this compound in various organic transformations. The bulky tert-butyl group could provide steric hindrance that influences the selectivity of the catalytic reactions.

In the realm of environmental applications, benzimidazole derivatives have been developed as chemosensors for the detection of various metal ions and anions. researchgate.netrsc.orgmdpi.com The development of a sensor based on this compound for the detection of environmental pollutants would be a valuable research direction. The electronic properties of the benzimidazole ring can be modulated by the substituents, and the tert-butyl and ethyl groups may confer specific selectivity for certain analytes.

Table 4: Sustainable Chemistry and Environmental Applications

Application Research Focus Potential Impact
Green Synthesis Development of photocatalytic or microwave-assisted synthesis methods. cnr.itnih.gov Reduced energy consumption, waste generation, and use of hazardous reagents.
Catalysis Synthesis and characterization of metal complexes of the compound as catalysts. Development of new, efficient, and selective catalysts for organic reactions.
Chemical Sensing Design of colorimetric or fluorescent sensors for environmental pollutants. rsc.orgmdpi.com Real-time monitoring of water and soil quality.

| Corrosion Inhibition | Investigating the potential of the compound to protect metal surfaces from corrosion. | Environmentally friendly corrosion inhibitors for industrial applications. |

Q & A

Q. What are the established synthetic routes for 2-tert-butyl-1-ethyl-1H-benzimidazole, and how are intermediates characterized?

Answer: The synthesis of 2-substituted benzimidazoles typically follows Phillips’ method, which involves cyclization of o-phenylenediamine derivatives with carboxylic acids or their derivatives under acidic conditions . For 2-tert-butyl-1-ethyl derivatives, a modified approach may include:

  • Step 1: Alkylation of the benzimidazole nitrogen using ethyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the 1-ethyl group.
  • Step 2: Introduction of the tert-butyl group via nucleophilic substitution or Friedel-Crafts alkylation at the 2-position, depending on precursor availability .

Characterization methods:

  • NMR spectroscopy: 1^1H and 13^13C NMR to confirm substitution patterns (e.g., tert-butyl protons at δ ~1.3 ppm as a singlet, ethyl group protons as a quartet near δ ~1.2–1.5 ppm) .
  • Mass spectrometry (ESI-MS): To verify molecular ion peaks and fragmentation patterns .

Table 1: Comparison of Synthetic Routes

MethodYield (%)Key IntermediatesCharacterization Tools
Phillips cyclization60–701-EthylbenzimidazoleNMR, IR, melting point
Friedel-Crafts alkylation45–552-Bromo derivativeX-ray crystallography

Q. What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

Answer:

  • X-ray crystallography: Resolves bond lengths (e.g., C–N bond ~1.34 Å in the benzimidazole ring) and dihedral angles (e.g., 84.5° between benzimidazole and substituents) . Use SHELXL for refinement, particularly to address disorder in tert-butyl groups .
  • UV-Vis spectroscopy: Absorbance peaks near 270–290 nm (π→π* transitions in the aromatic system) .
  • Thermogravimetric analysis (TGA): Assess thermal stability; decomposition typically occurs above 250°C .

Advanced Research Questions

Q. How can X-ray crystallography data be refined to resolve disorder in the tert-butyl group of this compound?

Answer: Disorder in bulky tert-butyl groups is common due to rotational flexibility. Strategies include:

  • Multi-component refinement: Model the tert-butyl group as two or more conformers with partial occupancy using SHELXL .
  • Restraints: Apply geometric restraints (e.g., DFIX, SIMU) to maintain reasonable bond lengths and angles during refinement .
  • Low-temperature data collection: Conduct experiments at 100 K to reduce thermal motion artifacts .

Example: In a study of a similar compound, the tert-butyl group was split into two conformers with 60:40 occupancy, improving the R-factor from 0.10 to 0.034 .

Q. What strategies reconcile contradictory crystallographic parameters reported for benzimidazole derivatives?

Answer: Contradictions in bond lengths or angles may arise from experimental conditions (e.g., temperature, radiation source) or refinement methodologies. To resolve these:

  • Comparative analysis: Cross-validate data with high-resolution structures (e.g., CCDC entries) .
  • Density functional theory (DFT): Calculate theoretical bond parameters and compare with experimental data to identify outliers .
  • Meta-analysis: Evaluate trends across studies (e.g., tert-butyl C–C bonds average 1.54 Å in 10 structures) .

Table 2: Crystallographic Parameters for Selected Derivatives

CompoundC–C Bond (Å)Dihedral Angle (°)Refinement Software
2-tert-Butyl-1-ethyl (100 K)1.5484.5SHELXL
1-(4-tert-Butylbenzyl) derivative1.5382.3SHELXTL

Q. How can researchers design bioactivity assays for this compound derivatives?

Answer: While specific bioactivity data for this compound is limited, benzimidazole cores are known for antimicrobial and kinase-inhibitory properties. Methodological steps include:

  • Targeted assays: Screen against bacterial strains (e.g., S. aureus, MIC assay) or cancer cell lines (e.g., MTT assay) .
  • Molecular docking: Use software like AutoDock to predict binding affinity to targets (e.g., tubulin or EGFR kinase) .
  • SAR studies: Modify substituents (e.g., tert-butyl vs. methyl) to correlate structure with activity .

Q. What computational tools are recommended for modeling the electronic properties of this compound?

Answer:

  • Gaussian or ORCA: Calculate HOMO-LUMO gaps (typically ~4–5 eV for benzimidazoles) and electrostatic potential maps .
  • Mercury (CCDC): Visualize crystal packing and hydrogen-bonding networks (e.g., C–H⋯N interactions) .
  • MolProbity: Validate steric clashes and Ramachandran plots in crystallographic models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.